molecular formula C9H18 B043873 1,1,2-Trimethylcyclohexane CAS No. 7094-26-0

1,1,2-Trimethylcyclohexane

Cat. No. B043873
CAS RN: 7094-26-0
M. Wt: 126.24 g/mol
InChI Key: MEBONNVPKOBPEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,1,2-Trimethylcyclohexane and related compounds involves various chemical strategies. For instance, the synthesis of geometric isomers of 1,2,4-trimethylcyclohexanes has been accomplished, demonstrating the stereospecificity of certain catalytic reduction methods and the Wolff-Kishner reduction of ketones (Mahmoud, 1968). Additionally, the synthesis of 1,2-BN cyclohexane showcases a strategy to increase structural diversity through BN/CC isosterism (Luo et al., 2011).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2,2,4,4,6,6-hexamethyl-1,3,5-trimethylenecyclohexane, has been determined using gas-phase electron diffraction, revealing a distorted twist-boat conformation (Shen & Traetteberg, 2004).

Chemical Reactions and Properties

1,1,2-Trimethylcyclohexane undergoes various chemical reactions that highlight its reactivity and potential applications. For example, the reactivity of bis(trimethylsilyl)-hexa-3-ene-1,5-diynes towards different reagents has been studied, providing insights into the formation of complex structures (Wrackmeyer et al., 2002).

Physical Properties Analysis

The physical properties of 1,1,2-Trimethylcyclohexane and its isomers are crucial for understanding its behavior in different environments. The study on cis-trans isomeric 1,2,3,5-tetramethylcyclohexanes and some trimethylcyclohexanes reveals the impact of stereochemistry on mass spectra, indicating variations in stability and reactivity (Herzschuh et al., 1985).

Chemical Properties Analysis

The chemical properties of 1,1,2-Trimethylcyclohexane are characterized by its reactions and the resulting compounds. The synthesis and some reactions of 1-(trimethoxymethyl) cyclohexene demonstrate the compound's versatility and reactivity (Bourke & Collins, 1996).

Scientific Research Applications

  • Pharmaceutical and Biotechnological Applications : A study highlighted the use of a derivative, 1,1,3-trimethylcyclohexane, as a potent key building block in the synthesis of ent-taxane-type diterpenoids, which have potential applications in pharmaceuticals and biotechnology (I. Kitagawa et al., 1980).

  • Fuel Synthesis : Research demonstrated the successful synthesis of 1, 1, 3-trimethyl-cyclohexane from isophorone using glycerol as a renewable hydrogen source. This process, involving Pt/Al2O3 catalysts, has potential applications for blending with conventional jet fuels to improve volumetric heat values (Hao Tang et al., 2017).

  • Chemical Reaction Studies : Various studies have explored the chemical properties and reactions of trimethylcyclohexane derivatives. For example, one study examined the stereochemical effects in the electron impact mass spectra of certain isomers (R. Herzschuh et al., 1985). Another study focused on the trimerization of 1-hexene with triazacyclohexane chromium catalysts, producing a range of endocyclic elimination products (Alexander G. N. Coxon & R. Köhn, 2016).

  • Safety and Stability Evaluations : Studies have also been conducted to assess the safety and stability of trimethylcyclohexane derivatives. For instance, a study found no evidence of carcinogenicity of 1,1-bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane (BBTC) in mice (M. Mitsui et al., 1993). Another study examined the effects of mixing metal ions with TMCH on thermal stability in the context of organic peroxides used in manufacturing processes (Wei-Chun Chen et al., 2014).

Safety And Hazards

Overexposure to 1,1,2-Trimethylcyclohexane may cause skin and eye irritation . It may also have anesthetic effects, causing drowsiness, dizziness, and headache .

properties

IUPAC Name

1,1,2-trimethylcyclohexane
Source PubChem
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InChI

InChI=1S/C9H18/c1-8-6-4-5-7-9(8,2)3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBONNVPKOBPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50871181
Record name 1,1,2-Trimethylcyclohexane
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Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; [ChemSampCo MSDS]
Record name 1,1,2-Trimethylcyclohexane
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Product Name

1,1,2-Trimethylcyclohexane

CAS RN

7094-26-0, 30498-63-6
Record name 1,1,2-Trimethylcyclohexane
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Record name 1,1,2-Trimethylcyclohexane
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Record name Cyclohexane, trimethyl-
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Record name 1,2-Trimethylcyclohexane
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Record name 1,1,2-Trimethylcyclohexane
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Record name 1,1,2-trimethylcyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,1,2-Trimethylcyclohexane
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Citations

For This Compound
146
Citations
EL Eliel, S Chandrasekaran - The Journal of Organic Chemistry, 1982 - ACS Publications
Results and Discussion Anticipating that for X= CH3 (in analogy with the earlier cases studied2) the equilibrium in Scheme I, A «= t B, would be too far on the side of B to be easily and …
Number of citations: 15 pubs.acs.org
EL ELIEL, S CHANDRASEKARAN - 1982 - pascal-francis.inist.fr
Keyword (fr) COMPOSE MONOCYCLIQUE HYDROCARBURE CONSTANTE EQUILIBRE SPECTRE RMN REACTION WITTIG ENONE ISOMERE CYCLOHEXANE (TETRAMETHYL-1, 1…
Number of citations: 0 pascal-francis.inist.fr
PL Tourneau - World Petroleum Congress, 1963 - onepetro.org
Fourteen individual mono-and/or bicycloparaffins have been identified in a California naphtha by the combination of gas chromatography and molecular spectroscopy. They are bicyclo […
Number of citations: 2 onepetro.org
DK Dalling, DM Grant - Journal of the American Chemical Society, 1967 - ACS Publications
Carbon-13 chemical shift data were secured on 15 methylcyclohexanes using the proton-decoupling technique. Spectral assignments are made with the aid of additive parameters …
Number of citations: 574 pubs.acs.org
J Curtis, DK Dalling, DM Grant - The Journal of Organic Chemistry, 1986 - ACS Publications
Deuterium chemical shifts and chemical shift parameters in methylcyclohexanes Page 1 136 J. Org. Chem. 136-142 Deuterium Chemical Shiftsand Chemical Shift Parametersin …
Number of citations: 22 pubs.acs.org
JP Kennedy, JJ Elliott… - … Chemistry and Physics, 1964 - Wiley Online Library
The cationic polymerization of 3,3‐dimethyl‐1‐butene (t‐butyl ethylene) has been investigated. Polymerizations were carried out with AlCl 3 catalyst in ethyl chloride solvent in the …
Number of citations: 25 onlinelibrary.wiley.com
EA Smolenskii, AN Ryzhov, VM Bavykin… - Russian Chemical …, 2007 - Springer
A new method proposed for solving QSPR tasks is based on transition from numerical values to topological equivalents (TEs) of physicochemical properties of chemical compounds. …
Number of citations: 20 link.springer.com
RL Willer - Organic Magnetic Resonance, 1981 - Wiley Online Library
The preferred conformation of 8‐methyl‐cis‐thiahydrindane has been both estimated by 13 C NMR chemical shifts and determined by low temperature 13 C NMR spectroscopy to be …
R Bramston-Cook - 2000 - lotusinstruments.com
Identification of hydrocarbons in a chromatogram of ambient air or vehicle exhaust is inherently difficult since well over 300 chemical species can be detected, and the most common …
Number of citations: 4 lotusinstruments.com
C Yin, W Liu, Z Li, Z Pan, T Lin… - Journal of separation …, 2001 - Wiley Online Library
Systematic studies were performed on an application of chemometrics to molecular modeling and the regularity of the retention index (RI ) of gas chromatography (GC). Molecular …

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